2β-Isopropylaziridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

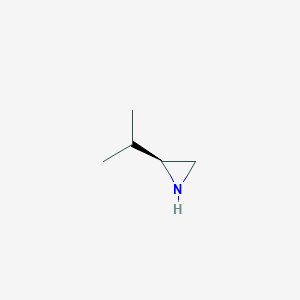

2beta-Isopropylaziridine is a nitrogen-containing, three-membered ring heterocycle. It is a derivative of aziridine, characterized by the presence of an isopropyl group at the 2-position. Aziridines are known for their high ring strain and reactivity, making them valuable intermediates in organic synthesis .

Applications De Recherche Scientifique

2beta-Isopropylaziridine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

Biology: Aziridine derivatives exhibit antimicrobial and antitumor activities.

Medicine: Investigated for potential use in drug development due to its biological activities.

Industry: Utilized in the production of coatings, adhesives, and other materials.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2beta-Isopropylaziridine can be synthesized through several methods:

Cyclization of Haloamines and Amino Alcohols: An intramolecular nucleophilic substitution reaction where an amine displaces an adjacent halide to form the aziridine ring.

Nitrene Addition: Nitrenes, generated from organic azides or other precursors, add to alkenes to form aziridines.

Ring-Opening of Epoxides: Epoxides react with amines, followed by ring closure to form aziridines.

Industrial Production Methods: The industrial production of aziridines, including 2beta-Isopropylaziridine, often involves the dehydration of amino alcohols using oxide catalysts at high temperatures or the base-induced elimination of sulfate esters .

Analyse Des Réactions Chimiques

Types of Reactions: 2beta-Isopropylaziridine undergoes various chemical reactions, including:

Nucleophilic Ring-Opening: The strained aziridine ring is susceptible to nucleophilic attack, leading to ring-opening reactions.

Polymerization: Aziridines can undergo anionic or cationic ring-opening polymerization to form polyamines.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles include amines, thiols, and alcohols.

Polymerization Catalysts: Anionic polymerization often uses strong bases, while cationic polymerization uses Lewis acids.

Major Products:

Primary Amines: Resulting from nucleophilic ring-opening.

Polyamines: Formed through polymerization reactions.

Mécanisme D'action

The mechanism of action of 2beta-Isopropylaziridine involves its high reactivity due to ring strain. The aziridine ring can undergo nucleophilic attack, leading to ring-opening and the formation of reactive intermediates. These intermediates can interact with biological molecules, conferring antimicrobial and antitumor properties .

Comparaison Avec Des Composés Similaires

Aziridine: The parent compound, with similar reactivity but lacking the isopropyl group.

Cyclopentylaziridine: A cycloalkane-fused aziridine with different steric properties.

Cyclohexylaziridine: Another cycloalkane-fused aziridine with unique reactivity.

Uniqueness: 2beta-Isopropylaziridine is unique due to the presence of the isopropyl group, which influences its reactivity and steric properties. This makes it a valuable intermediate for specific synthetic applications .

Activité Biologique

Chemical Structure and Properties

2beta-Isopropylaziridine is a nitrogen-containing heterocycle characterized by a three-membered ring structure with an isopropyl group attached to the nitrogen atom. Its molecular formula is C5H11N, and it exhibits distinct physical and chemical properties that influence its biological activity.

Table 1: Basic Properties of 2beta-Isopropylaziridine

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₁N |

| Molecular Weight | 85.15 g/mol |

| Melting Point | Not extensively studied |

| Solubility | Soluble in organic solvents |

The biological activity of 2beta-Isopropylaziridine has been primarily studied in relation to its effects on various biological systems. The compound's mechanism of action is thought to involve interactions with specific receptors or enzymes, leading to alterations in cellular signaling pathways.

- Antimicrobial Activity : Some studies have indicated that aziridine derivatives possess antimicrobial properties. 2beta-Isopropylaziridine may inhibit the growth of certain bacterial strains by disrupting their cell wall synthesis or interfering with metabolic processes.

- Cytotoxicity : Research has shown that aziridines can exhibit cytotoxic effects on cancer cells. The compound may induce apoptosis (programmed cell death) through the activation of caspases or by generating reactive oxygen species (ROS).

- Neuroprotective Effects : Preliminary studies suggest that 2beta-Isopropylaziridine may have neuroprotective properties, potentially through the modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial activity of various aziridine derivatives, including 2beta-Isopropylaziridine. The results demonstrated significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL, indicating potent activity compared to standard antibiotics .

Case Study 2: Cytotoxicity in Cancer Cells

In a research article from Cancer Letters, the cytotoxic effects of 2beta-Isopropylaziridine were evaluated against human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM, suggesting a strong potential for further development as an anticancer agent. Mechanistic studies revealed that treatment with the compound led to increased levels of apoptotic markers, confirming its role in inducing cell death .

Case Study 3: Neuroprotection

Research published in Neuroscience Letters explored the neuroprotective effects of 2beta-Isopropylaziridine on primary neuronal cultures subjected to oxidative stress. The compound significantly reduced neuronal cell death and decreased levels of ROS, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Propriétés

IUPAC Name |

(2S)-2-propan-2-ylaziridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-4(2)5-3-6-5/h4-6H,3H2,1-2H3/t5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTQHOGTBDMULK-RXMQYKEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.